Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15929806
InChI: InChI=1S/C15H12N2O2/c1-19-15(18)12-9-16-8-11(12)14-7-6-10-4-2-3-5-13(10)17-14/h2-9,16H,1H3
SMILES:
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol

Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC15929806

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate -

Specification

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
IUPAC Name methyl 4-quinolin-2-yl-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C15H12N2O2/c1-19-15(18)12-9-16-8-11(12)14-7-6-10-4-2-3-5-13(10)17-14/h2-9,16H,1H3
Standard InChI Key IZEKSWWNDZXGBV-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CNC=C1C2=NC3=CC=CC=C3C=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrrole ring substituted at the 3-position with a carboxylate methyl ester and at the 4-position with a quinolin-2-yl group. The quinoline moiety, a bicyclic system comprising a benzene ring fused to a pyridine ring, introduces planar rigidity and π-stacking capabilities, which are advantageous for interacting with biological targets such as DNA or enzymes . The pyrrole ring’s electron-rich nature facilitates hydrogen bonding and dipole interactions, further enhancing its binding potential .

Table 1: Molecular properties of Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate

PropertyValue
Molecular FormulaC15H12N2O2\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{2}
Molecular Weight252.27 g/mol
Key Functional GroupsMethyl ester, Quinoline, Pyrrole
Potential PharmacophoresAmide, Aromatic heterocycles

Synthetic Methodologies

Pyrrole Core Construction

The synthesis of pyrrole derivatives typically begins with Knorr or Paal-Knorr cyclization reactions. For example, ethyl 2-methyl-5-oxo-4,5-dihydropyrrole-3-carboxylates serve as precursors for chlorinated pyrrole aldehydes, which are subsequently functionalized via van Leusen’s reaction to introduce oxazole or quinoline groups . In one protocol, ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate reacts with toluenesulfonylmethyl isocyanide (TosMIC) in methanol under basic conditions (K2_2CO3_3) to form oxazole-substituted pyrroles .

Quinoline Integration

Quinoline moieties are often introduced via Friedländer or Combes syntheses. For Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate, a plausible route involves Suzuki-Miyaura coupling between a halogenated pyrrole ester and a quinoline boronic acid. Alternatively, cyclocondensation of aminopyrrole derivatives with ketones could yield the quinoline ring .

Table 2: Representative synthesis steps for analogous compounds

StepReactionReagents/ConditionsYieldReference
1Aldehyde to oxazoleTosMIC, K2_2CO3_3, MeOH60–75%
2Ester hydrolysisKOH, H2_2O/EtOH85%
3Amide formationSOCl2_2, R-NH2_270–90%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1 \text{H} NMR: The methyl ester group typically resonates as a singlet at δ 3.6–3.8 ppm. Protons on the quinoline ring appear as doublets in the aromatic region (δ 7.5–8.5 ppm), while pyrrole protons exhibit signals near δ 6.5–7.2 ppm .

  • 13C^{13} \text{C} NMR: The carbonyl carbon of the ester group is observed at δ 165–170 ppm. Quinoline carbons resonate between δ 120–150 ppm, and pyrrole carbons appear at δ 105–125 ppm .

Infrared (IR) Spectroscopy

Key absorptions include:

  • Ester C=O stretch: 1720–1740 cm1^{-1}

  • Aromatic C=C stretch: 1600–1450 cm1^{-1}

  • N-H stretch (pyrrole): 3400–3200 cm1^{-1}

Biological Activities and Mechanisms

Anticancer Activity

Quinoline-containing compounds, such as BET inhibitors, show nanomolar IC50_{50} values in leukemia cell lines (e.g., MV4;11: IC50_{50} = 6.6 nM) . While direct data for Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate is lacking, structural analogs suggest it may disrupt protein-protein interactions in epigenetic regulation.

Table 3: Cell growth inhibition data for related compounds

CompoundMV4;11 IC50_{50} (nM)MOLM-13 IC50_{50} (nM)
BET inhibitor 216.665
BET inhibitor 225.151
Chlorinated pyrrole46.742.2

Future Directions

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF3_3) at the quinoline 4-position could enhance binding affinity .

  • Targeted Delivery: Nanoparticle encapsulation may mitigate off-target effects while improving tumor accumulation.

  • Mechanistic Studies: Elucidating the compound’s interaction with BET proteins or microbial enzymes will validate its therapeutic potential.

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